molecular formula C24H20N2O5S B11399062 6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399062
M. Wt: 448.5 g/mol
InChI Key: JUFATFDAKIMNOH-UHFFFAOYSA-N
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Description

6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the coupling of the chromene derivative with the appropriate carboxamide precursor under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, greener solvents, and scalable reaction conditions. The goal is to develop a process that is both economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The sulfamoylphenyl group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
  • 6-methyl-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
  • 6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-3-carboxamide

Uniqueness

6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

6-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H20N2O5S/c1-16-8-13-22-20(14-16)21(27)15-23(31-22)24(28)25-17-9-11-19(12-10-17)32(29,30)26(2)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,28)

InChI Key

JUFATFDAKIMNOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

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